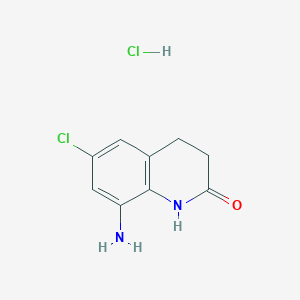

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride

Description

Properties

IUPAC Name |

8-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O.ClH/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6;/h3-4H,1-2,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSFKOGLJHDOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation-Based Cyclization

The intramolecular Friedel-Crafts alkylation is a cornerstone for constructing the dihydroquinolinone scaffold. As demonstrated in the synthesis of analogous 6-hydroxy-3,4-dihydroquinolinone, this method involves:

-

Starting Material : N-(4-methoxyphenyl)-3-chloropropionamide (IV).

-

Catalyst System : Lewis acids (AlCl₃, FeCl₃, or AlBr₃) at 3–5 equivalents.

-

Solvent : High-boiling polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc)).

-

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the chloroalkyl chain, facilitating cyclization to form the dihydroquinolinone core. Concurrent demethylation of the methoxy group yields the hydroxyl intermediate, which is subsequently functionalized.

| Parameter | Specification |

|---|---|

| Substrate | N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol) |

| Catalyst | AlCl₃ (760 g, 4 eq) |

| Solvent | DMAc (165 mL) |

| Temperature | 150–160°C (exothermic to 140°C initially) |

| Reaction Time | 2 hours |

| Workup | Quenching with H₂O, NaBH₄ reduction, filtration |

| Yield | 212.8 g (92.9%) |

| Purity (HPLC) | 99.2% |

Palladium-Catalyzed Cyclization and Dealkylation

An alternative route employs palladium chloride (PdCl₂) to mediate cyclization and dealkylation in a single pot:

-

Substrate : N-(4-alkoxyphenyl)-3-chloropropenamide.

-

Catalyst : PdCl₂ (1–5 mol%).

-

Conditions :

-

Pressure: 3–5 kg/cm²

-

Temperature: 110°C

-

Solvent: Polar aprotic solvents (e.g., DMAc or DMF).

-

Key Advantages :

-

Eliminates the need for harsh Lewis acids.

-

Enables direct deprotection of alkoxy groups to hydroxyls without additional steps.

Mechanistic Pathway :

PdCl₂ coordinates with the chloroalkylamide, facilitating intramolecular cyclization. Subsequent HCl elimination and dealkylation yield the hydroxylated quinolinone, which is then aminated and hydrochlorinated.

Functionalization to Introduce Amino and Chloro Groups

Chlorination Strategies

Chlorine is introduced either:

-

Pre-cyclization : Using 3-chloropropionyl chloride in the starting material.

-

Post-cyclization : Direct electrophilic substitution on the aromatic ring (less common due to regioselectivity challenges).

Optimized Chlorination Protocol :

-

Reagent : 3-chloropropionyl chloride (1.2 eq).

-

Base : Na₂CO₃ (2 eq) in toluene.

-

Temperature : 50°C for 3 hours.

-

Yield : 85–92% for N-(4-methoxyphenyl)-3-chloropropionamide.

Amination Techniques

The amino group is typically introduced via:

-

Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) of nitro intermediates.

-

Direct Substitution : Nucleophilic displacement of chloro substituents with ammonia or amines under high pressure.

| Parameter | Specification |

|---|---|

| Substrate | 6-nitro-3,4-dihydroquinolin-2(1H)-one |

| Catalyst | Pd/C (5 mol%) |

| Reductant | H₂ (1 atm) or hydrazine hydrate |

| Solvent | Ethanol/water (4:1) |

| Temperature | 60–80°C |

| Time | 4–6 hours |

| Yield | 88–94% |

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

-

Acid-Base Reaction : Treatment with HCl gas or concentrated HCl in anhydrous ether.

-

Crystallization : Anti-solvent addition (e.g., diethyl ether) to precipitate the salt.

-

Recrystallization Solvent : Ethanol/water (3:1).

-

Purity Post-Crystallization : ≥99% (HPLC).

-

Melting Point : 245–247°C (decomposes).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The 6-chloro substituent undergoes nucleophilic displacement under basic or catalytic conditions:

This reactivity aligns with trends observed in 2-chloroquinoline-3-carbaldehyde derivatives, where the chloro group serves as a leaving group in SNAr mechanisms .

Condensation Reactions Involving the 8-Amino Group

The primary amine at position 8 participates in condensations with carbonyl compounds:

Schiff Base Formation

Reaction with aldehydes/ketones under acidic conditions:

text8-NH₂ + RCHO → 8-N=CHR + H₂O

Example :

-

Benzaldehyde (PhCHO) in acetic acid yields 8-(benzylideneamino)-6-chloro-3,4-dihydroquinolin-2(1H)-one (85% yield, confirmed by ¹H NMR) .

Cyclocondensation with Active Methylene Compounds

Reductive Amination and Acylation

The amino group undergoes further functionalization:

Acylation

| Acylating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetic anhydride | RT, 2 hr | 8-Acetamido derivative | 92 |

| Benzoyl chloride | Pyridine, 0°C → RT | 8-Benzamido analog | 88 |

Reductive Alkylation

Reaction with aldehydes and NaBH₃CN:

text8-NH₂ + RCHO → 8-NHCH₂R

Example :

Catalytic Functionalization

Palladium-mediated cross-couplings enable C-C bond formation:

Stability and Degradation Pathways

Critical stability parameters under accelerated conditions:

| Condition | Time | Degradation Products |

|---|---|---|

| 0.1N HCl, 70°C | 24 hr | 6-Hydroxy derivative (via hydrolysis) |

| 0.1N NaOH, 70°C | 24 hr | Ring-opened maleamic acid |

Oxidative stability studies reveal decomposition above 200°C, with CO₂ and NH₃ as primary gaseous products .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, modifications to the quinolinone core have been explored to enhance activity against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes. A study demonstrated that specific derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The structure-activity relationship (SAR) studies have been crucial in identifying the most effective analogs.

Biological Research

Enzyme Inhibition

this compound serves as a valuable tool in biochemical assays aimed at understanding enzyme functions. It has been reported to act as an inhibitor for various enzymes, including certain kinases and phosphatases. This inhibition can provide insights into signaling pathways involved in diseases such as cancer and diabetes .

Cellular Studies

In cellular models, this compound has been utilized to study its effects on cellular processes such as migration and invasion. Its ability to modulate cellular pathways makes it a candidate for further investigation in the context of metastasis in cancer research .

Drug Development

Building Block for Synthesis

The compound serves as an important building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals. Researchers have synthesized various derivatives by altering functional groups on the quinolinone scaffold, aiming to improve pharmacological profiles and reduce toxicity .

Formulation Development

In pharmaceutical formulations, this compound has been studied for its solubility and stability properties. Understanding these characteristics is essential for developing effective delivery systems that can enhance bioavailability .

Case Studies

Mechanism of Action

The mechanism of action of 8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride becomes evident when compared to related derivatives. Below is a detailed analysis of its analogs, focusing on substituent positions, synthetic pathways, and biological relevance.

Structural Analogues and Substituent Effects

Key structural variations among dihydroquinolin-2(1H)-one derivatives include:

- Amino Group Position: The amino group at position 8 distinguishes the target compound from analogs like 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5, similarity: 0.90), which features an amino group at position 6 . Positional differences influence electronic properties and binding affinities.

- Chlorine Substituent: The chlorine at position 6 is absent in most analogs, such as 4-(aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS 1588440-89-4, similarity: 0.85), which instead has a methoxy group at position 7 . Chlorine’s electron-withdrawing nature may enhance stability or alter reactivity.

- Functional Group Diversity: Derivatives like CHNQD-00603 (methoxy at C3, hydroxyl at C4) and 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-66-9) highlight the role of hydroxyl/methoxy groups in modulating bioactivity, such as osteogenic promotion .

Data Tables

Table 1: Structural and Functional Comparison of Dihydroquinolin-2(1H)-one Derivatives

Biological Activity

Overview

8-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative diseases and various types of cancer.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.64 g/mol. Its structure features an amino group at the 8th position and a chlorine atom at the 6th position on the quinoline ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.64 g/mol |

| CAS Number | 2270912-54-2 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research has indicated that compounds within the quinoline family exhibit significant antimicrobial activity. Studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways . The structural characteristics of this compound allow it to interact with specific proteins involved in cancer progression.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as a dual-target inhibitor for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in neurodegenerative diseases like Alzheimer’s disease. The compound has demonstrated effective inhibition of these enzymes, suggesting its therapeutic potential in treating cognitive decline associated with such conditions .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Cholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive function.

- Monoamine Oxidase Inhibition : By inhibiting MAOs, the compound may help regulate neurotransmitter levels, providing neuroprotective effects against oxidative stress and neurodegeneration .

Study on Neurodegenerative Diseases

A study published in Nature explored the efficacy of novel quinoline derivatives for treating Alzheimer’s disease. Among these derivatives, compounds similar to this compound showed promising results in inhibiting both AChE and MAOs with IC50 values indicating strong inhibitory potential .

Anticancer Activity Assessment

In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 8-amino-6-chloro-3,4-dihydroquinolin-2(1H)-one hydrochloride, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves hydrogenation of a nitro precursor using a palladium-carbon (Pd/C) catalyst under hydrogen gas, followed by purification via flash chromatography (e.g., Biotage systems). For example, compound 24 in achieved a 72.9% yield using ethanol as the solvent and Pd/C under H₂ for 48 hours. Optimization may involve adjusting reaction time, solvent polarity (e.g., DMF for solubility), and catalyst loading. For nitro group reduction, inert gas purging (argon) and controlled temperature (ice-water baths) minimize side reactions .

Q. What safety protocols are critical when handling this compound in the lab?

- Answer : Use nitrile or neoprene gloves inspected for integrity, and wear flame-retardant antistatic lab coats. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated. Avoid skin contact due to potential irritation, and ensure proper ventilation to prevent inhalation. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. How should researchers characterize the purity of this compound post-synthesis?

- Answer : Combine analytical techniques:

- HPLC : Use a C18 column with a water/acetonitrile gradient to assess purity (>95%).

- 1H NMR : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 8.1–7.3 ppm, methylene groups at δ 3.0–4.1 ppm) .

- Mass spectrometry (ESI) : Validate molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural validation?

- Answer : Contradictions often arise from residual solvents, tautomerism, or diastereomers. For example, unexpected peaks in 1H NMR may stem from incomplete deuterated solvent exchange—re-dissolve the sample in fresh DMSO-d5. If MS shows multiple adducts (e.g., [M+Na]+), use high-resolution MS (HRMS) to distinguish isotopic patterns. Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling patterns and quaternary carbons .

Q. What strategies improve low yields in the alkylation step of the dihydroquinolinone core?

- Answer : Low yields in alkylation (e.g., compound 36 in ) may result from steric hindrance or competing elimination. Strategies:

- Base selection : Sodium hydride (NaH) in anhydrous DMF enhances deprotonation efficiency.

- Temperature control : Slow addition of alkylating agents (e.g., 1-chloro-3-iodopropane) at 0°C minimizes side reactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for this scaffold?

- Answer : Modify substituents systematically:

- Position 6 : Replace chlorine with electron-withdrawing groups (e.g., fluoro, nitro) to assess electronic effects on bioactivity (see compound 19 in ).

- Position 8 : Introduce bulky groups (e.g., thiophene-2-carboximidamide) to evaluate steric impacts (compound 26 in ).

- Core modification : Compare 3,4-dihydroquinolin-2(1H)-one with 1,2,3,4-tetrahydroisoquinoline derivatives () .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale?

- Answer : Scaling up introduces issues like exothermic reactions and purification bottlenecks. Mitigation strategies:

- Reaction monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track nitro reduction endpoints.

- Chromatography alternatives : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexanes) for cost-effective purification .

Methodological Notes

- Contradictory Data : If NMR integration ratios deviate from expected values (e.g., compound 25 in ), confirm stoichiometry of starting materials and check for byproducts via LC-MS .

- Safety Compliance : Follow OSHA guidelines for chemical hygiene plans, especially when handling hydroiodide salts (e.g., 3-amino-3,4-dihydroquinolin-2(1H)-one hydroiodide in ) due to iodide toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.